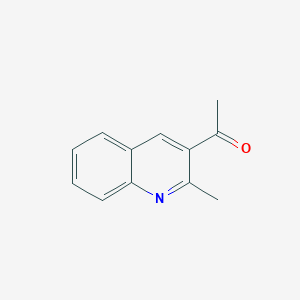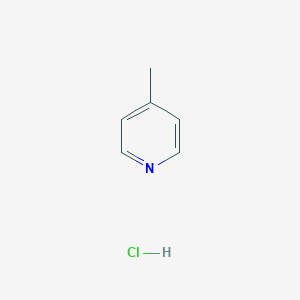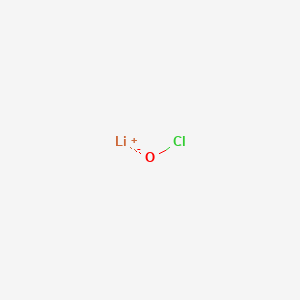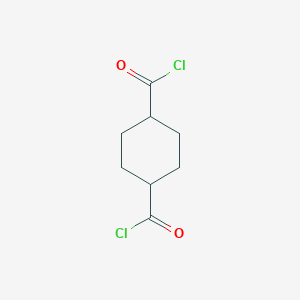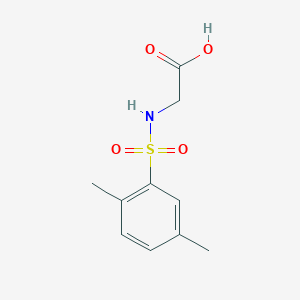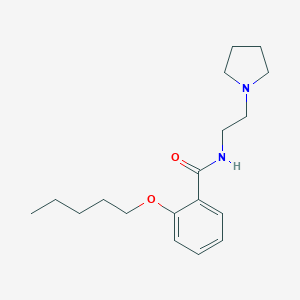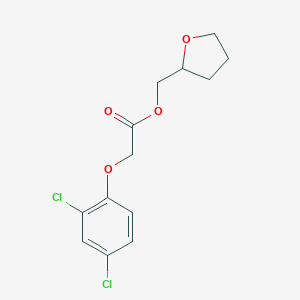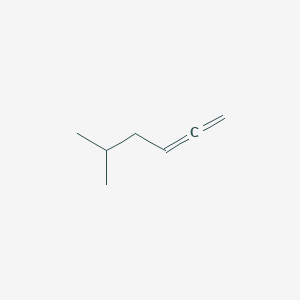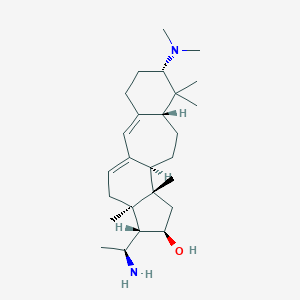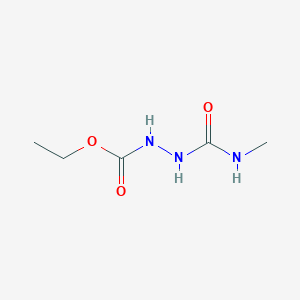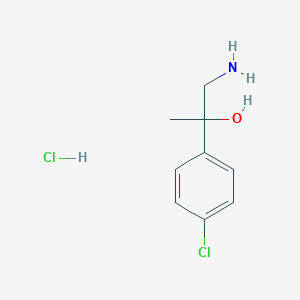
1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including Friedel-Crafts acylation, α-bromination, and amination processes. For example, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride follows a similar pattern, starting from acetanilide through these stages, demonstrating the typical approach for synthesizing aminoalcohol hydrochlorides (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often performed using techniques like X-ray diffraction, showcasing different crystallization behaviors and molecular conformations. For example, compounds related to the amino-propanol family exhibit distinct crystal structures and hydrogen bonding patterns, highlighting the importance of structural analyses in understanding the compound's properties (W. Nitek et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound can include its use as an intermediate in various organic synthesis processes. The structure and functional groups of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride make it suitable for reactions such as Mannich reactions and nucleophilic additions, as seen with similar compounds in research (A. U. Isakhanyan et al., 2016).
科学的研究の応用
Enantioselective Synthesis and Catalysis
Research in enantioselective synthesis has led to the development of new chiral amino alcohol-based ligands for asymmetric alkynylation, producing chiral trichloromethyl propargyl alcohols with high enantiomeric excess. These chiral adducts serve as intermediates for synthesizing pharmaceutically important building blocks, demonstrating the compound's role in facilitating efficient and practical pathways in organic synthesis (Jiang & Si, 2004).
Spectroscopic Characterization and Crystal Structures
The spectroscopic characterization and crystal structure analysis of cathinone derivatives, including compounds structurally related to "1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride," have been performed. Such studies provide essential data for the identification and analysis of new compounds, contributing to forensic toxicology and pharmaceutical research (Kuś et al., 2016).
Synthesis and Biological Activity
The synthesis and evaluation of substituted phenyl azetidines as potential antimicrobial agents indicate the broader applicability of similar compounds in developing new therapeutic agents. These studies involve multi-step syntheses and biological screenings to identify compounds with significant antimicrobial properties (Doraswamy & Ramana, 2013).
Anticonvulsive and N-cholinolytic Activities
Research on new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and their derivatives has revealed pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings suggest potential applications in developing novel therapeutic agents targeting neurological disorders and diseases affecting the cholinergic system (Papoyan et al., 2011).
Safety And Hazards
特性
IUPAC Name |
1-amino-2-(4-chlorophenyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMPROKNNTHQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588760 |
Source


|
| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride | |
CAS RN |
14002-11-0 |
Source


|
| Record name | Benzenemethanol, α-(aminomethyl)-4-chloro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


